Product packaging for Isoquinoline, 3,4-dihydro-, 2-oxide(Cat. No.:CAS No. 65194-03-8)

Isoquinoline, 3,4-dihydro-, 2-oxide

Cat. No.: B8614780
CAS No.: 65194-03-8
M. Wt: 147.17 g/mol
InChI Key: AXQPWUAAOXVGOR-UHFFFAOYSA-N
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Description

Historical Context and Chemical Significance of Reduced Isoquinoline (B145761) Heterocycles

The isoquinoline nucleus, a heterocyclic aromatic organic compound, is a significant structural motif found in a vast number of natural alkaloids and synthetic compounds with diverse pharmacological activities. wikipedia.orgslideshare.nettaylorandfrancis.com First isolated from coal tar in 1885, the study of isoquinoline and its derivatives has become a cornerstone of heterocyclic chemistry. wikipedia.orgslideshare.net Reduced isoquinolines, such as the 3,4-dihydroisoquinoline (B110456) scaffold, are particularly important. These partially saturated systems serve as crucial intermediates in the synthesis of more complex, medicinally relevant molecules. nih.gov

The development of synthetic methods to access 3,4-dihydroisoquinolines has been a major focus in organic chemistry. The Bischler-Napieralski reaction, which involves the cyclodehydration of β-phenethylamides, is a classic and widely used method for their preparation. organicreactions.org Over the years, modifications to this reaction, as well as the development of other synthetic strategies like the Pictet-Spengler synthesis and microwave-assisted reactions, have expanded the accessibility and diversity of substituted 3,4-dihydroisoquinolines. organicreactions.orgorganic-chemistry.org The significance of these reduced heterocycles lies in their prevalence in nature and their utility as building blocks for a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.net

Structural Classification and Nomenclature of Imine N-Oxides, with a Focus on Isoquinoline, 3,4-dihydro-, 2-oxide

Imine N-oxides, also known as nitrones, are a class of 1,3-dipolar compounds characterized by the functional group R₂C=N⁺(O⁻)R'. iupac.org The nitrogen atom is bonded to an oxygen atom, and the carbon of the C=N double bond is attached to two other groups. iupac.orgwikipedia.org According to IUPAC nomenclature, these compounds are named as N-oxides of the corresponding imines. qmul.ac.uk For cyclic imines, the N-oxide is indicated by the term "N-oxide" or "2-oxide" in the case of isoquinoline derivatives where the nitrogen is at position 2.

This compound belongs to the class of cyclic nitrones. Its systematic IUPAC name is 2-oxido-3,4-dihydroisoquinolin-2-ium. nih.gov The structure consists of a 3,4-dihydroisoquinoline core where the nitrogen atom at position 2 is oxidized. This results in a positive charge on the nitrogen and a negative charge on the oxygen, creating a dipolar species. nih.gov The presence of the nitrone functionality in this rigid, bicyclic framework imparts unique reactivity to the molecule, making it a valuable synthon in organic synthesis.

Below is a table summarizing the key structural and nomenclature details:

PropertyDescription
Compound Name This compound
Systematic IUPAC Name 2-oxido-3,4-dihydroisoquinolin-2-ium nih.gov
Chemical Formula C₉H₉NO nih.gov
Functional Group Class Imine N-oxide (Nitrone) iupac.org
Core Structure 3,4-dihydroisoquinoline
Key Structural Feature A C=N double bond within a six-membered ring, with the nitrogen atom bearing a positive charge and bonded to a negatively charged oxygen atom.

Foundational Research Trajectories and Academic Relevance of this compound

Foundational research on this compound has primarily revolved around its synthesis and its utility as a 1,3-dipole in cycloaddition reactions. The oxidation of the parent 3,4-dihydroisoquinoline is the most direct route to this N-oxide. Early studies focused on establishing reliable synthetic protocols and characterizing the compound's physical and chemical properties.

The academic relevance of this compound stems from its ability to participate in [3+2] cycloaddition reactions with various dipolarophiles. These reactions provide a powerful tool for the construction of complex, nitrogen-containing heterocyclic scaffolds. For instance, its reaction with ketenes has been shown to yield various adducts, highlighting its potential in building molecular complexity. rsc.org The resulting polycyclic products are often difficult to access through other synthetic routes and can serve as precursors to novel biologically active molecules. The inherent stereochemical control in such cycloaddition reactions further enhances its synthetic value.

Scope and Objectives of Contemporary Research on this compound

Contemporary research on this compound continues to explore its synthetic potential and expand its applications in organic synthesis. Key objectives of current research include:

Development of Novel Cycloaddition Reactions: Researchers are investigating the reactivity of this compound with a wider range of dipolarophiles, including alkynes, alkenes, and allenes, to synthesize novel heterocyclic systems. nih.gov The aim is to develop stereoselective and regioselective cycloaddition protocols.

Catalytic Asymmetric Synthesis: A significant focus is on the development of catalytic, enantioselective cycloaddition reactions involving this nitrone. The use of chiral catalysts would allow for the synthesis of enantioenriched products, which is of paramount importance in medicinal chemistry.

Applications in Total Synthesis: The utility of this compound as a key intermediate in the total synthesis of natural products and complex target molecules is an active area of investigation. Its ability to introduce nitrogen and create multiple stereocenters in a single step makes it an attractive building block.

Exploration of New Reaction Pathways: Beyond cycloadditions, researchers are exploring other transformations of this compound, such as its reactions with nucleophiles and its potential as an oxidant.

The table below summarizes the primary areas of contemporary research:

Research AreaObjectives
Novel Cycloaddition Reactions - Expand the scope of dipolarophiles. - Achieve high stereoselectivity and regioselectivity. nih.gov
Catalytic Asymmetric Synthesis - Develop enantioselective cycloaddition protocols using chiral catalysts.
Total Synthesis - Utilize as a key intermediate for the synthesis of natural products and complex molecules.
New Reaction Pathways - Investigate reactions with various nucleophiles. - Explore its potential as an oxidant in organic transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B8614780 Isoquinoline, 3,4-dihydro-, 2-oxide CAS No. 65194-03-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65194-03-8

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-oxido-3,4-dihydroisoquinolin-2-ium

InChI

InChI=1S/C9H9NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2

InChI Key

AXQPWUAAOXVGOR-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](=CC2=CC=CC=C21)[O-]

Origin of Product

United States

Sophisticated Synthetic Methodologies for Isoquinoline, 3,4 Dihydro , 2 Oxide and Its Derivatives

Oxidative Generation of the N-Oxide Moiety

A primary strategy for the synthesis of isoquinoline (B145761), 3,4-dihydro-, 2-oxides involves the direct oxidation of a pre-formed 3,4-dihydroisoquinoline (B110456) core. This approach is often straightforward but can be influenced by substituents on the heterocyclic ring.

Direct N-Oxidation of 3,4-Dihydroisoquinolines

The most common method for preparing isoquinoline, 3,4-dihydro-, 2-oxide is the direct oxidation of 3,4-dihydroisoquinoline. ontosight.ai This transformation can be achieved using various oxidizing agents, with peracids being a prevalent choice. ontosight.ai For instance, the reaction of 3,4-dihydroisoquinoline with a peroxy acid in an organic solvent effectively yields the corresponding N-oxide. researchgate.net The reaction rate and efficiency can be influenced by the choice of solvent and the specific peracid employed.

Metal-catalyzed oxygenation presents an alternative to peracid-mediated methods. While the direct use of molecular oxygen can be challenging, catalytic systems can facilitate the oxidation. For example, copper(II) chloride in the presence of molecular oxygen has been shown to oxidize 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines. clockss.org Although this specific study focused on the formation of the imine, it highlights the potential for metal-catalyzed oxidation in this system, which could be adapted for N-oxide formation under different conditions. However, over-oxidation to other products can be a competing reaction. clockss.org

ReactantOxidizing AgentProductReference
3,4-DihydroisoquinolinePeroxy acidThis compound ontosight.airesearchgate.net
1,2,3,4-Tetrahydroisoquinoline (B50084)CuCl₂ / O₂3,4-Dihydroisoquinoline clockss.org

Oxidative Cyclization Routes to the 2-Oxide System

An elegant and increasingly utilized strategy involves the simultaneous formation of the heterocyclic ring and the N-oxide functionality through an oxidative cyclization process. A notable example is the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes. nih.govnih.gov This reaction, often employing phenyliodine bis(trifluoroacetate) (PIFA) as the oxidant in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE), allows for the direct synthesis of a variety of substituted isoquinoline N-oxides from acyclic precursors. nih.govnih.gov This method is advantageous as it constructs the core N-oxide structure in a single, efficient step. nih.gov

Cyclization Strategies for the Construction of the 3,4-Dihydroisoquinoline Core

Building the 3,4-dihydroisoquinoline skeleton is a foundational aspect of synthesizing its N-oxide derivatives. Several classical and modified cyclization reactions are employed for this purpose, which can then be followed by N-oxidation.

Modified Bischler-Napieralski Cyclizations Incorporating N-Oxide Formation

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution is typically promoted by dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgjk-sci.com Modifications to this reaction have been developed to improve yields and substrate scope. For instance, using oxalyl chloride with a Lewis acid like FeCl₃ can prevent the retro-Ritter reaction, a common side reaction that forms styrenes. organic-chemistry.orgprinceton.edu Once the 3,4-dihydroisoquinoline is formed, it can be oxidized to the corresponding N-oxide in a subsequent step. While the direct incorporation of N-oxide formation within a Bischler-Napieralski-type cyclization is not commonly reported, the sequential approach of cyclization followed by oxidation is a well-established route. organic-chemistry.org

Pomeranz-Fritsch-Bobbitt Type Approaches to N-Oxide Precursors

The Pomeranz-Fritsch reaction and its modifications, such as the Bobbitt-Bobbitt reaction, provide access to isoquinoline and tetrahydroisoquinoline scaffolds, respectively. thermofisher.comorganicreactions.orgwikipedia.org The classical Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. organicreactions.org The Bobbitt modification, which involves hydrogenation of the intermediate Schiff base before cyclization, leads to 1,2,3,4-tetrahydroisoquinolines. thermofisher.comwikipedia.org These tetrahydroisoquinolines can then be oxidized to 3,4-dihydroisoquinolines, which are direct precursors to the target N-oxides. clockss.org An enantioselective modification of the Pomeranz-Fritsch-Bobbitt synthesis has been developed for the preparation of chiral tetrahydroisoquinoline alkaloids, demonstrating the versatility of this approach. researchgate.net

ReactionStarting MaterialsKey Intermediates/ProductsReference
Bischler-Napieralskiβ-Arylethylamide3,4-Dihydroisoquinoline wikipedia.orgorganic-chemistry.org
Modified Bischler-Napieralski(1,2-Diphenylethyl)amide, Oxalyl chloride-FeCl₃3-Aryl-3,4-dihydroisoquinoline princeton.edu
Pomeranz-FritschBenzaldehyde, 2,2-DiethoxyethylamineIsoquinoline thermofisher.comorganicreactions.org
Bobbitt ModificationBenzalaminoacetal (hydrogenated)1,2,3,4-Tetrahydroisoquinoline thermofisher.comwikipedia.org

Intramolecular Carbonyl-Ene and Related Cycloadditions

Intramolecular carbonyl-ene reactions offer a modern and powerful strategy for the construction of carbocyclic and heterocyclic rings. researchgate.net This type of reaction involves the addition of an enolizable C-H bond to a carbonyl group within the same molecule. While direct application to the synthesis of 3,4-dihydroisoquinoline-2-oxides is not extensively documented, related intramolecular cyclizations of functionalized nitroso compounds have been explored. ucl.ac.uk These reactions can proceed via a nitroso-ene mechanism to form hydroxylamine (B1172632) derivatives, which can be precursors to nitrones, a class of compounds that includes cyclic N-oxides like this compound. ucl.ac.uk The development of single-step protocols for the intramolecular oxidative cyclization of unsaturated hydroxamic acids, proceeding through a carbonyl nitroso ene reaction, represents a promising avenue for the direct synthesis of functionalized heterocyclic N-oxides. scispace.com

Transition Metal-Catalyzed Annulation Reactions (e.g., Palladium-catalyzed cyclizations)

Transition metal-catalyzed reactions, particularly those employing palladium, have emerged as powerful tools for the synthesis of the 3,4-dihydroisoquinoline 2-oxide scaffold. These methods often proceed through C-H activation and annulation cascades, offering efficient and regioselective routes to the target molecule.

One notable approach involves the palladium-catalyzed intramolecular cyclization of 2-alkylbenzaldoximes. This method provides a non-conventional means to access the isoquinoline skeleton, which is of significant interest due to the pharmacological activities associated with this structural motif. thieme-connect.com A proposed mechanism suggests that the starting alkylbenzaldoxime participates in a palladium-mediated cycle to yield the desired 3,4-dihydroisoquinoline N-oxide. thieme-connect.com

Rhodium has also been successfully employed in the synthesis of isoquinoline N-oxides. For instance, a Rh(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols has been developed. This reaction is characterized by its use of readily available starting materials, mild reaction conditions, and broad substrate scope. researchgate.net Another rhodium-catalyzed C-H activation and annulation cascade utilizes aryl oximes and propargyl alcohols to form 2-benzyl substituted isoquinoline N-oxides in moderate to excellent yields. researchgate.net

Furthermore, copper(II)-catalyzed C(sp³)–H functionalization of β-diketones or β-ketoesters with 2-bromobenzaldehyde (B122850) oximes, followed by intramolecular cyclization, also yields isoquinoline N-oxides. researchgate.net These transition-metal-catalyzed annulative coupling cascades represent a significant advancement in the synthesis of these important heterocyclic compounds. thieme-connect.dethieme-connect.de

A variety of functionalized isoquinoline N-oxides have been synthesized with yields up to 85% using copper(II) acetate (B1210297) as a catalyst for C-H functionalization in a methanol/toluene (B28343) solvent system at 60 °C. researchgate.net

Asymmetric Synthesis of Chiral this compound Analogs

The development of asymmetric methods to synthesize chiral 3,4-dihydroisoquinoline 2-oxide analogs is crucial for accessing enantiomerically pure compounds, which are often essential for pharmaceutical applications. Several strategies have been explored, including the use of chiral auxiliaries, enantioselective organocatalysis, and asymmetric transition metal catalysis.

Chiral Auxiliary-Driven Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been applied to the synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines through the enantioselective reduction of 3,4-dihydroisoquinolines possessing a chiral auxiliary at the imine nitrogen. nih.gov Although this example leads to the corresponding tetrahydroisoquinoline, the principle of using a chiral auxiliary to direct the stereochemistry of a reduction is a key concept in asymmetric synthesis.

Classic chiral auxiliaries like camphorsultam and oxazolidinones have proven effective in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net For instance, camphorsultam was instrumental in the asymmetric construction of a core oxazoline (B21484) ring in the total synthesis of manzacidin B. wikipedia.org The selection of the appropriate chiral auxiliary can significantly influence the diastereoselectivity of a reaction. researchgate.net

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
Chiral AuxiliaryType of ReactionKey Features
8-phenylmentholAsymmetric SynthesisIntroduced by E.J. Corey. wikipedia.org
trans-2-phenyl-1-cyclohexanolAsymmetric SynthesisAlternative to 8-phenylmenthol. wikipedia.org
OxazolidinonesAlkylation, Aldol ReactionsHigh levels of asymmetric induction. researchgate.net
CamphorsultamMichael Addition, Oxazoline SynthesisSuperior asymmetric induction in certain cases. wikipedia.org
PseudoephedrineAlkylationForms a chiral amide to direct alkylation. wikipedia.org

Enantioselective Organocatalysis in N-Oxide Formation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the enantioselective synthesis of chiral compounds. Bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base functionality, are particularly effective in controlling the stereochemistry of reactions. nih.gov

For the synthesis of axially chiral isoquinoline N-oxides, bifunctional catalysts bearing amino and urea (B33335) functional groups have been successfully applied. nih.gov This represents a significant advancement in the enantioselective synthesis of this class of compounds. nih.gov Chiral heteroaromatic N-oxides themselves can act as potent Lewis basic organocatalysts, activating organosilicon reagents in reactions like allylation. mdpi.com The nucleophilicity of the oxygen atom in the N-oxide is key to this activation. mdpi.com

Quinine-based squaramide organocatalysts have been used in the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones, achieving moderate to very good enantioselectivities. nih.gov This one-pot reaction proceeds through an aza-Henry-hemiaminalization-oxidation sequence. nih.gov Similarly, squaramide catalysts have been employed in the asymmetric N,O-acetalization/aza Michael addition domino reaction to construct pyrazolinone embedded spirooxazolidines with high enantioselectivity. rsc.org

Asymmetric Transition Metal Catalysis for Dihydroisoquinoline N-Oxide Scaffolds

Asymmetric transition metal catalysis provides a highly efficient means to access chiral dihydroisoquinoline N-oxide scaffolds. Chiral N,N'-dioxide-metal complexes have been shown to be effective catalysts in a variety of enantioselective transformations. nih.gov These catalysts can orchestrate radical generation and enantioselective transformations in a controlled manner. nih.gov

Iridium-catalyzed asymmetric hydrogenation has been developed for the synthesis of chiral tetrahydroquinoxaline derivatives, where simply changing the solvent can lead to the selective formation of either enantiomer with high yields and excellent enantioselectivities. rsc.org While this example focuses on a related heterocyclic system, the principles of asymmetric transition metal catalysis are broadly applicable.

The development of new classes of catalysts is ongoing. For instance, superbasic, bifunctional peptidyl guanidine (B92328) catalysts have been shown to enable the organocatalytic, atroposelective synthesis of axially chiral quinazolinediones. nih.gov

Table 2: Asymmetric Catalysis Approaches for Dihydroisoquinoline-Related Scaffolds
Catalysis TypeCatalyst SystemSubstrate/ReactionKey Outcome
OrganocatalysisQuinine-based squaramide2-(nitromethyl)benzaldehydes and N-protected aldiminestrans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones (40-95% ee). nih.gov
OrganocatalysisBifunctional amino-urea catalystSynthesis of axially chiral isoquinoline N-oxidesHighly enantioselective synthesis. nih.gov
Transition Metal CatalysisChiral N,N'-dioxide-metal complexesRadical transformationsControlled enantioselective radical reactions. nih.gov
Transition Metal CatalysisIridium catalystAsymmetric hydrogenation of quinoxalinesBoth enantiomers of tetrahydroquinoxalines accessible with high ee. rsc.org

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Chemoenzymatic and biocatalytic methods offer mild and selective alternatives to traditional chemical synthesis for producing isoquinoline derivatives. kcl.ac.uk These approaches leverage the high selectivity of enzymes to achieve specific transformations, often under environmentally benign conditions.

A notable chemoenzymatic strategy for the synthesis of tetrahydroisoquinolines starts from benzylic alcohols and an amino alcohol. mdpi.com This one-pot process involves the oxidation of the alcohol by a laccase/TEMPO system to the corresponding aldehyde, which then undergoes a Pictet-Spengler reaction. mdpi.com This method has been used to produce a library of 1,2,3,4-tetrahydroisoquinolines in good yields. mdpi.com

Enzymes such as norcoclaurine synthase have been used in cascade reactions to produce complex trisubstituted tetrahydroisoquinolines. nih.gov By combining enzymatic and chemical cyclization steps, it is possible to access different stereoisomers of the final product. nih.gov

For the synthesis of enantiomerically pure (S)-1,2,3,4-tetrahydroisoquinoline carboxylic acids, a biocatalytic route employing a reductase from Pseudomonas putida has been reported. researchgate.net This method achieves high conversions and excellent enantiomeric excess. researchgate.net A fully biocatalytic deracemization process has also been developed using a combination of a D-amino acid oxidase and a reductase to produce (S)-enantiomers of 1-carboxyl-substituted tetrahydroisoquinolines. researchgate.net

Furthermore, the berberine (B55584) bridge enzyme has been utilized in a chemoenzymatic approach for the asymmetric synthesis of (S)-scoulerine and other benzylisoquinoline alkaloids. acs.org This key step involves an enantioselective oxidative C–C bond formation. acs.org

Table 3: Chemoenzymatic and Biocatalytic Synthesis of Isoquinoline Derivatives
Enzyme/Catalyst SystemReaction TypeProductKey Features
Laccase/TEMPO & Phosphate SaltChemoenzymatic one-pot process1,2,3,4-TetrahydroisoquinolinesStarts from benzylic alcohols; yields up to 87%. mdpi.com
Norcoclaurine SynthaseEnzymatic/Chemoenzymatic cascadeTrisubstituted tetrahydroisoquinolinesAccess to different stereoisomers. nih.gov
Reductase from P. putidaAsymmetric biocatalytic reduction(S)-1-carboxyl-substituted tetrahydroisoquinolinesHigh conversion and >99% ee. researchgate.net
D-amino acid oxidase & ReductaseBiocatalytic deracemization(S)-1-carboxyl-substituted tetrahydroisoquinolines>99% conversion and >99% ee. researchgate.net
Berberine Bridge EnzymeChemoenzymatic synthesis(S)-Scoulerine and (R)-reticulineEnantioselective oxidative C-C bond formation. acs.org

Elucidation of Reactivity and Mechanistic Pathways of Isoquinoline, 3,4 Dihydro , 2 Oxide

1,3-Dipolar Cycloaddition Reactions

As a 1,3-dipole, isoquinoline (B145761), 3,4-dihydro-, 2-oxide readily participates in [3+2] cycloaddition reactions with various dipolarophiles. These reactions are powerful tools for the construction of five-membered heterocyclic rings fused to the isoquinoline core. The regioselectivity and stereoselectivity of these cycloadditions are influenced by both electronic and steric factors of the reacting partners.

Regio- and Stereoselectivity with Olefinic Dipolarophiles

The reaction of isoquinoline, 3,4-dihydro-, 2-oxide with olefinic dipolarophiles typically yields isoxazolidine (B1194047) derivatives. The regiochemistry of this addition is a key aspect, with the potential for the formation of two different regioisomers. Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been instrumental in elucidating the factors that govern this selectivity. researchgate.net

For instance, the [3+2] cycloaddition reaction between 3,4-dihydroisoquinoline-N-oxide and N-vinylpyrrole has been shown to exhibit ortho regioselectivity and endo stereoselectivity. researchgate.net This outcome is attributed to a kinetically controlled process. researchgate.net The analysis of thermodynamic parameters indicates that this reaction is both exothermic and exergonic. researchgate.net Favorable interactions, including conventional O···H and non-conventional C···H and H···H interactions, stabilize the transition state leading to the observed major product. researchgate.net The mechanism is described as a one-step, two-stage process. researchgate.net

The reaction with other olefinic systems, such as ketenes, can lead to more complex product mixtures. For example, the reaction with dimethylketene (B1620107) affords a 1:2 adduct in addition to other products. rsc.org

Reactivity with Acetylenic Dipolarophiles

The cycloaddition of this compound with acetylenic dipolarophiles provides a direct route to isoxazoline (B3343090) derivatives. These reactions are valuable for the synthesis of various heterocyclic compounds. nih.gov The use of "non-conventional" reaction conditions, such as green solvents or alternative activation methods like microwave irradiation, can enhance the efficiency and environmental friendliness of these cycloadditions. nih.gov

Similar to reactions with olefins, the regioselectivity of cycloadditions with alkynes is a critical consideration. The reaction of nitrile oxides, which are structurally related to the nitrone functionality in this compound, with α,β-unsaturated ketones often results in a mixture of regioisomeric isoxazolines. rsc.org The distribution of these products is influenced by both steric and electronic factors of the reactants. rsc.org

Theoretical studies have been employed to understand the mechanisms of these reactions in detail. For example, the reaction of 3,4-dihydro-β-carboline derivatives with nitrile oxides, a related system, was found to proceed through a stepwise addition rather than a concerted 1,3-cycloaddition. researchgate.net This highlights the importance of detailed mechanistic investigations for predicting and controlling the outcomes of these reactions.

Cascade Cycloadditions Leading to Fused Polyheterocyclic Systems

This compound can participate in cascade or domino reactions, where an initial cycloaddition is followed by subsequent intramolecular transformations to generate complex polyheterocyclic systems in a single synthetic operation. These processes are highly efficient in building molecular complexity.

Organocatalysis has emerged as a powerful strategy to control the stereoselectivity of such cascade reactions. acs.org For example, the reaction of 2,4-dienals with nitrones, catalyzed by an aminocatalyst, can proceed with high regio- and stereoselectivity on the remote double bond. acs.org This initial cycloaddition can then trigger a cascade sequence. acs.org This concept has been extended to 2,4,6-trienals, leading to the formation of chiral poly-1,3-amino alcohols through a triple cascade 1,3-dipolar cycloaddition. acs.org

The reaction of strained alkynes with oxadiazinones, another type of 1,3-dipole, can lead to the formation of polycyclic aromatic hydrocarbons through a pericyclic reaction cascade involving two sequential Diels-Alder/retro-Diels-Alder reactions. nih.gov While not directly involving this compound, this illustrates the potential for complex cascade reactions initiated by cycloadditions.

Nucleophilic Additions to the Imine Carbon

The imine carbon of the nitrone functionality in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity provides a valuable pathway for the introduction of a wide range of substituents at the C1 position of the isoquinoline ring system.

Organometallic Reagent Chemistry (e.g., organozinc species, organolithiums)

Organometallic reagents, such as organolithium and organomagnesium (Grignard) compounds, are potent nucleophiles that readily add to the imine carbon of nitrones. libretexts.orgfiveable.me These reactions are a cornerstone of organic synthesis for the formation of new carbon-carbon bonds. fiveable.me The general reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic imine carbon. libretexts.org

The reactivity of organometallic reagents is dependent on the metal and the polarity of the carbon-metal bond. msu.edu Organolithium reagents are generally more reactive than Grignard reagents. msu.edu The choice of solvent is also crucial for the successful execution of these reactions, with diethyl ether or tetrahydrofuran (B95107) being essential for the formation and reaction of Grignard reagents. libretexts.org

While specific examples of the reaction of organozinc or organolithium reagents with this compound are not extensively detailed in the provided search results, the general reactivity pattern of nitrones with these reagents is well-established. The addition of these nucleophiles would lead to the formation of N-hydroxy-1-substituted-1,2,3,4-tetrahydroisoquinolines.

Hydride Reduction and Catalytic Hydrogenation Pathways

The imine functionality of this compound can be reduced by hydride reagents or through catalytic hydrogenation. These methods provide access to N-hydroxy-1,2,3,4-tetrahydroisoquinoline.

Hydride reduction, typically employing reagents like sodium borohydride (B1222165) or lithium aluminum hydride, involves the delivery of a hydride ion to the electrophilic imine carbon. This is a standard method for the reduction of imines and related functional groups.

Catalytic hydrogenation offers another effective method for the reduction of the C=N bond. researchgate.net This process typically involves the use of a transition metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. mdpi.com The selective hydrogenation of the C=N bond in the presence of other reducible functional groups can often be achieved by careful selection of the catalyst and reaction conditions. For example, the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines is a well-established transformation. researchgate.net The reduction of nitrogen oxides, including N-oxides, can also be achieved through catalytic hydrogenation, often proceeding in a stepwise manner. nih.gov

Aza-Henry Reactions and Related Carbon-Carbon Bond Formations

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. organic-chemistry.orgalevelchemistry.co.uknih.govrsc.orgchemistry.coach this compound serves as a valuable electrophile in reactions that create these crucial bonds at the C1 position. One notable example is the aza-Henry (or nitro-Mannich) reaction.

The aza-Henry reaction involving 3,4-dihydroisoquinoline (B110456) and nitromethane (B149229) has been reported to proceed favorably in excess nitromethane under ambient conditions. researchgate.netflinders.edu.auuq.edu.au The initial adduct, a β-nitroamine, is often unstable. researchgate.netflinders.edu.auuq.edu.au To overcome this, the reaction is frequently performed as a one-pot, three-component coupling where the intermediate is trapped by acylation or alkylation, yielding stable Reissert-like compounds in good yields. researchgate.netflinders.edu.auuq.edu.au Mechanistic studies suggest that the reaction with the dihydroisoquinoline proceeds through the azinic acid tautomer of nitromethane. researchgate.netflinders.edu.auuq.edu.au This pathway is not available to the corresponding isoquinolinium ion, highlighting a key difference in reactivity. researchgate.netflinders.edu.auuq.edu.au The resulting β-nitroamine derivatives can be subsequently reduced to afford novel chiral vicinal diamines. flinders.edu.auuq.edu.au

Beyond the classic aza-Henry reaction, 3,4-dihydroisoquinoline N-oxides participate in other significant carbon-carbon bond-forming reactions. For instance, they undergo addition reactions with isocyanides in the presence of trimethylsilyl (B98337) chloride (TMSCl) to produce 1,2,3,4-tetrahydroisoquinoline-1-carboxamides in moderate to high yields. researchgate.net This method is applicable to a wide array of 3,4-dihydroisoquinoline N-oxides and isocyanides. researchgate.net

Furthermore, catalytic asymmetric addition reactions of dialkylzinc reagents to 3,4-dihydroisoquinoline N-oxide derivatives have been achieved. researchgate.net These reactions, often catalyzed by chiral auxiliaries derived from tartaric acid, lead to the enantioselective formation of 1-alkylated hydroxylamines. researchgate.net The addition of bromomagnesium triphenylmethoxide has been found to be crucial for achieving high stereoselectivity in these transformations. researchgate.net

The versatility of this scaffold is also demonstrated in its reaction with Reformatsky-type reagents. The asymmetric addition of such reagents to 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) N-oxide has been reported, yielding the corresponding adducts with moderate enantiomeric excess. researchgate.net The use of additives like isoquinoline N-oxide or pyridine (B92270) N-oxide was found to be important for enhancing the enantioselectivity of this reaction. researchgate.net

Table 1: Examples of Carbon-Carbon Bond Forming Reactions with this compound Derivatives

Reaction TypeReagent(s)Product TypeKey Features
Aza-HenryNitromethaneβ-NitroaminesOne-pot, three-component coupling with acylation/alkylation gives Reissert-like compounds. researchgate.netflinders.edu.auuq.edu.au
Isocyanide AdditionIsocyanides, TMSClTetrahydroisoquinoline-1-carboxamidesModerate to high yields, broad substrate scope. researchgate.net
Dialkylzinc AdditionDialkylzincs, Chiral Catalyst1-Alkylated HydroxylaminesEnantioselective, stereoselectivity enhanced by additives. researchgate.net
Reformatsky-Type AdditionReformatsky Reagent, Chiral AuxiliaryHydroxylamine (B1172632) AdductsAsymmetric, enantioselectivity improved with N-oxide additives. researchgate.net

Rearrangement Reactions of this compound and Its Adducts

Rearrangement reactions offer powerful strategies for skeletal diversification in organic synthesis. berhamporegirlscollege.ac.inlibretexts.org this compound and its derivatives can undergo several types of rearrangements, leading to novel heterocyclic frameworks.

While specific studies focusing solely on the thermal and photochemical rearrangements of the parent this compound are not extensively detailed in the provided results, general principles of nitrone chemistry suggest potential pathways. Photochemical excitation of nitrones can lead to the formation of oxaziridines, which can then undergo further thermal or photochemical transformations. For example, the photolysis of certain dihydropyrimidines, which share some structural similarities, results in rearrangement, particularly when a π-bond is present in a substituent. wur.nl Photochemical transformations of more complex systems, such as 2-arylamino-1-(4-tert-butylphenoxy)-9,10-anthraquinones, have been shown to involve migration of a substituent group, a process akin to a Smiles rearrangement. researchgate.net Photothermal coupling systems have also been developed for various organic transformations, indicating the potential for such conditions to induce rearrangements. acs.org

The adducts derived from this compound can undergo ring-opening and ring-expansion reactions, providing access to different heterocyclic systems. For instance, the 1,3-dipolar cycloaddition of 3,4-dihydroisoquinoline N-oxides with alkynes initially forms stable Δ4-isoxazolines. scilit.com These cycloadducts can then be rearranged to form isoquinoline-fused pyrroles. scilit.com

Ring-expansion reactions are a known phenomenon in heterocyclic chemistry. For example, a method for the synthesis of tetrahydroisoquinoline derivatives involves the oxidative ring cleavage of indenes to form diformyl intermediates, which then undergo a ring-closing and ring-expansion sequence. nih.gov While this example does not directly involve the starting nitrone, it illustrates the principle of ring expansion to form the tetrahydroisoquinoline core. nih.gov Another relevant transformation is the Wolff rearrangement, which can be utilized for ring expansion in the synthesis of bicyclic systems. libretexts.org

Detailed Mechanistic Investigations of this compound

The reactivity of this compound, a cyclic nitrone, is characterized by its participation in various cycloaddition and rearrangement reactions. Mechanistic investigations into these transformations provide crucial insights into the underlying electronic and steric factors governing its chemical behavior. While comprehensive kinetic and isotopic labeling studies specifically for this parent compound are not extensively documented in publicly available literature, its reactivity patterns, particularly in reactions with ketenes and its potential for 1,3-dipolar cycloadditions, have been explored. Computational methods, such as Density Functional Theory (DFT), have also been employed to elucidate the mechanistic pathways of related nitrone systems, offering a theoretical framework for understanding the reactivity of this compound.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies quantifying the reaction rates of this compound with various reactants are not extensively reported in the reviewed literature. However, the rates of 1,3-dipolar cycloadditions, a characteristic reaction of nitrones, are known to be influenced by several factors including the nature of the dipole and the dipolarophile, as well as the reaction conditions.

In the context of cycloaddition reactions involving nitrones, kinetic investigations typically involve monitoring the disappearance of reactants or the appearance of products over time using spectroscopic techniques like UV-Vis or NMR spectroscopy. The data obtained can be used to determine the reaction order and the rate constant. For the reaction of nitrones with alkenes, the process is often found to follow second-order kinetics.

The solvent can also play a role, although the effect is generally small for concerted pericyclic reactions like many 1,3-dipolar cycloadditions. The activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), derived from temperature-dependent kinetic studies, provide further mechanistic details. A large negative activation entropy is often indicative of a highly ordered, concerted transition state.

While specific rate constants for this compound are not available, a general understanding can be drawn from studies on similar nitrone systems. For instance, the reaction rates of 1,3-dipolar cycloadditions are sensitive to the electronic properties of both the nitrone and the dipolarophile. Electron-withdrawing groups on the dipolarophile generally accelerate the reaction.

A hypothetical kinetic study of the reaction of this compound with a dipolarophile, such as an alkene, could be designed as follows:

Table 1: Hypothetical Experimental Setup for Kinetic Analysis

ParameterDescription
Reactants This compound and a selected alkene (e.g., styrene).
Solvent A non-protic solvent such as toluene (B28343) or dichloromethane.
Temperature A range of temperatures (e.g., 25°C, 35°C, 45°C) to determine activation parameters.
Monitoring Technique 1H NMR spectroscopy to follow the disappearance of reactant peaks and the appearance of product peaks.
Data Analysis Plotting the concentration of reactants versus time to determine the rate law and rate constants at different temperatures. An Arrhenius plot would then yield the activation energy.

Such a study would provide valuable quantitative data on the reactivity of this specific nitrone.

Isotopic Labeling and Crossover Experiments

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. mdpi.com In the context of this compound, isotopic labeling could be employed to distinguish between different possible mechanistic pathways, such as concerted versus stepwise cycloadditions or to probe rearrangement processes. For example, labeling the oxygen atom of the N-oxide with 18O would allow its position in the final product to be determined, providing evidence for or against certain mechanistic proposals.

Crossover experiments are designed to determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (involving the exchange of fragments between different molecules). organic-chemistry.org A typical crossover experiment involving this compound could involve reacting a mixture of the unlabeled compound and a labeled analogue (e.g., with a deuterium (B1214612) or 13C label on the aromatic ring or the dihydroisoquinoline core) with a reaction partner. The product mixture is then analyzed, typically by mass spectrometry, to see if "crossover" products containing fragments from both labeled and unlabeled reactants have been formed. The absence of crossover products is strong evidence for an intramolecular mechanism.

While specific isotopic labeling or crossover experiments for this compound are not detailed in the available literature, the principles of these techniques are broadly applicable to understanding its reactivity. For instance, in a rearrangement reaction, if fragments were to dissociate and then recombine, a crossover experiment would be expected to yield mixed products.

Table 2: Illustrative Design of a Crossover Experiment

ExperimentReactantsExpected Outcome for Intramolecular MechanismExpected Outcome for Intermolecular Mechanism
Control 1 Unlabeled this compound + Reagent XProduct AProduct A
Control 2 Labeled this compound (e.g., D4-labeled) + Reagent XProduct A' (labeled)Product A' (labeled)
Crossover Mixture of Unlabeled and Labeled this compound + Reagent XOnly Product A and Product A'Mixture of Product A, Product A', and crossover products

The results of such an experiment would provide clear evidence for the nature of the reaction pathway.

Identification of Key Intermediates

The reactions of this compound can proceed through various intermediates depending on the reaction conditions and the nature of the coreactant. One of the well-documented reactions is its interaction with ketenes. rsc.org In the reaction with dimethylketene, a 1:2 adduct is formed, alongside other products. The formation of this adduct suggests the initial formation of a primary cycloadduct, which then reacts with a second molecule of the ketene.

The primary intermediate in the 1,3-dipolar cycloaddition of a nitrone with a dipolarophile is a five-membered heterocyclic ring. In the case of this compound reacting with an alkene, the initial product would be an isoxazolidine derivative. These primary cycloadducts can sometimes be isolated, but in other cases, they may be unstable and undergo further reactions such as rearrangements or eliminations.

For instance, the reaction of 3,4-dihydroisoquinoline N-oxides with alkynes has been shown to initially form Δ4-isoxazolines, which can then rearrange to form isoquinoline-fused pyrroles. scilit.com This indicates that the initially formed cycloadduct is a key intermediate that dictates the final product structure.

Computational studies using DFT can be instrumental in identifying and characterizing transient intermediates and transition states that are difficult to observe experimentally. mdpi.comescholarship.orgnih.govresearchgate.net These studies can provide insights into the relative energies of different intermediates and the activation barriers for their formation and subsequent transformations, thereby mapping out the most likely reaction pathway. For example, DFT calculations on the reaction of functionalized dihydroisoquinolines have been used to elucidate the underlying mechanisms and explain the observed product divergence by identifying shared intermediates. acs.org

Table 3: Identified and Proposed Intermediates in Reactions of this compound and its Derivatives

ReactantProposed/Identified Intermediate(s)Final Product(s)Reference
DimethylketenePrimary [3+2] cycloadduct, subsequent adducts1:2 adduct and other rearranged products rsc.org
Cyano-t-butylketene[3+2] CycloadductSubstituted adduct rsc.org
Ethoxycarbonyl-t-butylketene[3+2] CycloadductSubstituted adduct rsc.org
AlkynesΔ4-IsoxazolineIsoquinoline-fused pyrroles scilit.com

The study of these intermediates is fundamental to understanding the rich and varied reactivity of this compound and for harnessing its synthetic potential.

Strategic Applications of Isoquinoline, 3,4 Dihydro , 2 Oxide As a Chemical Synthon

Building Block for Complex Polycyclic and Fused Heterocyclic Architectures

The 1,3-dipolar nature of Isoquinoline (B145761), 3,4-dihydro-, 2-oxide is the key to its utility in building complex molecular frameworks. It readily reacts with a wide range of dipolarophiles (such as alkenes, alkynes, and ketenes) in [3+2] cycloaddition reactions. organic-chemistry.orgchem-station.comijrpc.com This reaction class is highly valued for its efficiency in constructing five-membered rings with a high degree of stereocontrol, often creating multiple stereocenters in a single step. chem-station.com The resulting isoxazolidine (B1194047) or isoxazoline (B3343090) rings, fused to the isoquinoline core, serve as versatile intermediates for further transformations, enabling the synthesis of diverse and complex heterocyclic systems.

One of the most elegant applications of Isoquinoline, 3,4-dihydro-, 2-oxide is in the synthesis of spirocyclic isoquinoline derivatives. These structures, where two rings share a single common atom, are prevalent in numerous natural products and pharmacologically active compounds. The cycloaddition of the nitrone with specific dipolarophiles provides a direct route to these spiro-fused systems.

A notable example involves the reaction of 3,4-dihydroisoquinoline (B110456) N-oxide with ketenes. Research has shown that its reaction with dimethylketene (B1620107) leads to the formation of a spirocyclic 1:2 adduct. rsc.org Similarly, reactions with other ketenes like cyano-t-butylketene and ethoxycarbonyl-t-butylketene also yield spirocyclic adducts. rsc.org

Further investigations by Zhao and Eguchi demonstrated the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) N-oxide with diketene, which, following the initial cycloaddition, undergoes a novel consecutive rearrangement to yield complex hexahydropyrrolo[2,1-a]isoquinolines, which are intricate spirocyclic systems. scilit.com The same research group also explored the reaction of 3,4-dihydroisoquinoline N-oxides with alkynes, which produces stable spirocyclic Δ4-isoxazolines. scilit.com These reactions underscore the power of this synthon to rapidly generate molecular complexity.

DipolarophileReagent/ConditionsProduct TypeReference(s)
Dimethylketene-Spirocyclic 1:2 adduct rsc.org
Cyano-t-butylketene-Spirocyclic adduct rsc.org
Diketene-Hexahydropyrrolo[2,1-a]isoquinolines scilit.com
Alkynes-Spirocyclic Δ4-isoxazolines scilit.com

Bridged heterocyclic skeletons are a common feature in many complex natural products, and their synthesis represents a significant challenge. Intramolecular 1,3-dipolar cycloadditions provide a powerful and direct strategy for the construction of such frameworks. nsf.govresearchgate.net This "Type II" intramolecular cycloaddition involves tethering the dipolarophile to the dipole, allowing for a ring-closing reaction that forms the bridged system in a single step. nsf.gov

While specific examples detailing the use of this compound in the synthesis of bridged skeletons are not extensively documented, the general methodology is well-established for other nitrones. frontiersin.org For this strategy to be applied, a dipolarophile (such as an alkene or alkyne) would be attached to the isoquinoline core via a flexible linker. Upon formation of the N-oxide, an intramolecular [3+2] cycloaddition would lead to the formation of a bridged polycyclic system containing a fused isoxazolidine ring. The stereochemical outcome of such reactions is often highly predictable, proceeding through a chair-like transition state to minimize steric interactions. researchgate.net This established synthetic principle highlights a significant potential application for this compound in the targeted synthesis of novel bridged isoquinoline-containing molecules.

The construction of complex, fused polycyclic systems like benzoazepino[2,1-a]isoquinolines is of great interest due to their potential biological activities. While 1,3-dipolar cycloaddition reactions are a key tool for building fused heterocycles, the direct synthesis of the benzoazepino[2,1-a]isoquinoline framework starting specifically from this compound is not prominently described in the surveyed scientific literature. The development of synthetic routes to this particular ring system using this synthon remains an area for future exploration.

Precursor in Natural Product Total Synthesis

The true synthetic utility of a building block is often demonstrated in its application to the total synthesis of complex natural products. Isoquinoline alkaloids, a vast and structurally diverse family of compounds, frequently serve as targets for synthetic chemists due to their significant pharmacological properties. acs.orgnih.govnih.gov this compound serves as a valuable precursor for accessing the core structures of these alkaloids.

Tetrahydroisoquinolines (THIQs) are the core structural motif of a large number of alkaloids. acs.orgnih.gov A powerful strategy for synthesizing substituted THIQs involves a two-step sequence starting from this compound.

The first step is the aforementioned [3+2] cycloaddition with a selected alkene. This reaction creates a tricyclic isoxazolidine fused to the isoquinoline skeleton. The second, crucial step is the reductive cleavage of the N-O bond within the newly formed isoxazolidine ring. beilstein-journals.org This cleavage, often accomplished using reagents like Raney nickel, lithium aluminum hydride, or molybdenum hexacarbonyl, unmasks a 1,3-amino alcohol functionality. beilstein-journals.org The product of this sequence is a C1- and C8a-substituted tetrahydroisoquinoline derivative.

This cycloaddition-reductive cleavage strategy offers a high degree of control over the substitution pattern of the resulting THIQ core, depending on the choice of the initial alkene dipolarophile. The functional groups introduced can then be further manipulated to complete the synthesis of various tetrahydroisoquinoline alkaloids. This method provides a modern alternative to classical THIQ syntheses like the Pictet-Spengler and Bischler-Napieralski reactions. organic-chemistry.org

The benzylisoquinoline alkaloids (BIAs) are one of the largest and most well-known classes of isoquinoline-based natural products, including famous examples like morphine and codeine. nih.govfrontiersin.org The biosynthesis of these complex molecules proceeds through key tetrahydroisoquinoline intermediates, such as (S)-reticuline. acs.orgmdpi.com

The synthetic strategies targeting BIAs often mimic this biosynthetic pathway. Therefore, the substituted tetrahydroisoquinolines generated from the this compound synthon (as described in section 4.2.1) are ideal precursors for elaboration into the BIA framework. For example, by choosing an appropriate alkene dipolarophile, one could introduce a side chain that can be converted into the characteristic benzyl (B1604629) group found at the C1 position of BIAs. Subsequent synthetic modifications, such as functional group interconversions and phenolic oxidative coupling, can then be used to construct the more complex polycyclic systems of various BIA sub-families. The use of nitrone cycloadditions to access alkaloid skeletons has been demonstrated, providing proof-of-concept for this synthetic logic. rsc.org This highlights the strategic potential of this compound in the early stages of synthetic routes toward valuable benzylisoquinoline alkaloids.

Development of Chiral Ligands and Organocatalysts

The unique structural and electronic properties of the 3,4-dihydroisoquinoline N-oxide scaffold have positioned it as a valuable precursor in the design and synthesis of novel chiral ligands and organocatalysts. Its ability to act as a pro-chiral substrate and its potential for modification allow for the generation of a diverse range of stereoselective catalysts.

Application of Chiral Isoquinoline N-Oxides in Asymmetric Catalysis

While direct application of this compound as an organocatalyst is not extensively documented, its derivatives have shown significant promise. Research has demonstrated the successful synthesis of axially chiral isoquinoline N-oxides, which have been employed as effective organocatalysts in asymmetric reactions. For instance, a bifunctional quinidine-derived urea (B33335) organocatalyst has been utilized to achieve excellent yields and high enantioselectivities in the synthesis of these chiral N-oxides.

A notable example of a related chiral isoquinoline N-oxide in catalysis is "QUINOX," which has been effectively used as a catalyst in the asymmetric allylation of aldehydes. This highlights the potential of the isoquinoline N-oxide framework in facilitating stereoselective transformations.

Furthermore, this compound itself serves as a key starting material for the synthesis of chiral molecules that can act as ligands or catalysts. A significant application involves the enantioselective addition of vinylzinc reagents to this compound, yielding chiral allylic hydroxylamines. researchgate.net This reaction, promoted by a suitable chiral ligand, can achieve high enantiomeric excess (ee), particularly when a stoichiometric amount of the ligand is used. researchgate.net These resulting chiral hydroxylamines are valuable intermediates that can be further transformed into other important chiral structures, such as unnatural amino acids. researchgate.net

The following table summarizes the enantioselective addition of various vinylzinc reagents to this compound.

Vinylzinc Reagent SourceProduct Enantiomeric Excess (ee) with 0.1 equiv of LigandProduct Enantiomeric Excess (ee) with 1.2 equiv of Ligand
(E)-1-Hexenylzinc chloride82%94%
(Z)-1-Hexenylzinc chloride84%95%
Cyclohexenylzinc chloride78%92%
Styrylzinc chloride75%90%

Data sourced from an enantioselective addition study. researchgate.net

Design of Metal-Complexing Ligands

The nitrogen and oxygen atoms within the this compound structure provide excellent coordination sites for metal ions, making it an attractive scaffold for the design of novel metal-complexing ligands. The synthesis of chiral derivatives from this N-oxide opens the door to creating ligands capable of inducing asymmetry in metal-catalyzed reactions.

Studies have shown that isoquinoline N-oxide and its derivatives can form stable complexes with various metal ions, such as zinc(II). The coordination typically occurs through the oxygen atom of the N-oxide functionality. The resulting metal complexes exhibit specific geometries, which can be tailored by the choice of the metal salt and reaction conditions.

The chiral hydroxylamines produced from the enantioselective addition to this compound are prime candidates for development into chiral ligands. researchgate.net The hydroxyl and amine functionalities can be further derivatized to create bidentate or multidentate ligands capable of coordinating with a range of transition metals. These ligands can then be employed in various asymmetric catalytic transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Contributions to Advanced Materials Science and Supramolecular Chemistry

The inherent properties of the isoquinoline nucleus, combined with the reactivity of the N-oxide group, make this compound a promising component in the development of advanced materials.

Integration into Polymer Architectures

While direct polymerization of this compound is not a common application, its derivatives have been explored as monomers or functional components in polymer synthesis. The reactivity of the isoquinoline ring system allows for its incorporation into polymer backbones or as pendant groups, potentially imparting unique optical, electronic, or thermal properties to the resulting materials.

For instance, 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have been investigated as tubulin polymerization inhibitors, suggesting an interaction with biological polymers. nih.gov This interaction points to the potential for designing polymers with specific biological activities based on the dihydroisoquinoline scaffold.

Development of Functional Organic Materials

The development of functional organic materials from isoquinoline derivatives is an active area of research. The planar aromatic structure of the isoquinoline core can facilitate π-π stacking interactions, which are crucial for creating materials with interesting electronic and photophysical properties.

While specific research on functional materials derived directly from this compound is limited, related dihydrothieno[2,3-c]isoquinolines have been explored as luminescent materials. chemspider.com These compounds exhibit absorption and emission properties that can be tuned by modifying their chemical structure, indicating the potential of the broader dihydroisoquinoline framework in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The N-oxide functionality in this compound could further influence the electronic properties and intermolecular interactions within such materials.

Advanced Characterization and Computational Approaches for Isoquinoline, 3,4 Dihydro , 2 Oxide

Modern Spectroscopic Methodologies for Structural Assignment

Spectroscopy is fundamental to the structural assignment of organic molecules. For Isoquinoline (B145761), 3,4-dihydro-, 2-oxide, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides the necessary data to confirm its identity and probe its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. While specific high-resolution spectral data for Isoquinoline, 3,4-dihydro-, 2-oxide is not widely published, the expected chemical shifts can be inferred from studies on related N-oxide compounds, such as sparteine (B1682161) N-oxides and α-isosparteine N-oxide. nih.gov The introduction of the N-oxide functional group typically induces significant changes in the chemical shifts of nearby protons and carbon atoms compared to the parent 3,4-dihydroisoquinoline (B110456).

The N-oxide effect causes downfield shifts (deshielding) for protons and carbons at the α-position (C1 and C3) and, to a lesser extent, the β-position (C4). nih.gov Conversely, a shielding effect (upfield shift) is often observed for atoms at the γ-position. nih.gov

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the aliphatic protons at C3 and C4 and their relationship to the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. It would be instrumental in confirming the stereochemistry and conformation of the dihydro- portion of the molecule.

Table 1: Predicted N-Oxide Induced Effects on 1H and 13C NMR Chemical Shifts

Position Atom Expected Shift vs. Parent Dihydroisoquinoline Rationale
C1 13C Downfield (δ+) α-effect from N-oxide
H1 1H Downfield (δ+) α-effect from N-oxide
C3 13C Downfield (δ+) α-effect from N-oxide
H3 1H Downfield (δ+) α-effect from N-oxide
C4 13C Downfield (δ+) β-effect from N-oxide
H4 1H Downfield (δ+) β-effect from N-oxide
C4a, C8a 13C Variable γ and β effects, respectively

Data is predictive, based on principles outlined for other N-oxides. nih.gov

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the protonated molecule [M+H]⁺, C₉H₁₀NO⁺, is 148.0757, derived from its molecular formula C₉H₉NO. nih.gov

Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that provide structural evidence. Studies on related isoquinoline alkaloids show common fragmentation pathways, including retro-Diels-Alder (RDA) reactions and neutral losses. nih.gov For this compound, the molecular ion ([M]⁺˙ at m/z 147) would be the base peak. Key fragmentation steps could include:

Loss of an oxygen atom ([M-O]⁺˙) to yield the 3,4-dihydroisoquinoline radical cation.

Loss of a hydroxyl radical ([M-OH]⁺) following rearrangement.

Cleavage of the dihydro- ring, leading to characteristic fragments that help to confirm the core structure.

The analysis of these fragmentation patterns, particularly through MS/MS experiments, allows for the detailed verification of the compound's structure. nih.govnih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com These two techniques are complementary; FT-IR is sensitive to polar bonds and asymmetric vibrations, while Raman is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, key expected vibrational modes would include:

Aromatic C-H Stretch: Typically found above 3000 cm⁻¹.

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹.

C=N Stretch: The imine bond within the dihydroisoquinoline ring, expected in the 1650-1550 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

N-O Stretch: A characteristic and strong band for the N-oxide group, typically appearing in the 1300-1200 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern on the benzene (B151609) ring.

Combining experimental FT-IR and Raman data with theoretical calculations, such as DFT, allows for a precise assignment of each vibrational band to a specific molecular motion. researchgate.netsciencepublishinggroup.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 FT-IR, Raman
Aliphatic C-H Stretch 3000 - 2850 FT-IR, Raman
C=N Stretch (Imine) 1650 - 1550 FT-IR, Raman
Aromatic C=C Stretch 1600 - 1450 FT-IR, Raman
N-O Stretch 1300 - 1200 FT-IR (Strong)
Aromatic C-H Bending 900 - 675 FT-IR (Strong)

Data is predictive, based on established group frequency correlations. videleaf.com

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds like 1,2,3,4-tetrahydroisoquinolin-2-ium provides significant insight. nih.gov

Such an analysis would determine the conformation of the non-aromatic ring. For instance, in the tetrahydro- analogue, the ring adopts a left-handed axially chiral conformation, as defined by a C4—C3—N2—C1 torsion angle of -65.8 (3)°. nih.gov For the 3,4-dihydro- N-oxide, crystallography would similarly define the puckering of the dihydro- ring and the planarity of the fused system. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. rsc.org Hirshfeld surface analysis could also be employed to quantify these intermolecular contacts. rsc.orgnih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful predictive insights into the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a robust quantum chemical method used to model various molecular properties. mdpi.com By solving approximations of the Schrödinger equation, DFT can calculate the molecule's optimized geometry, electronic structure, and spectroscopic properties. researchgate.netnih.gov

For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) can provide: nih.gov

Optimized Geometry: Theoretical bond lengths and angles that can be compared with experimental X-ray data.

Electronic Structure: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Charge Distribution: A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron-rich and electron-deficient regions of the molecule. For an N-oxide, a high negative potential (red) would be expected around the oxygen atom, while positive potential (blue) would be associated with the acidic protons.

Spectroscopic Properties: DFT can predict vibrational frequencies (FT-IR, Raman) and NMR chemical shifts, which aids in the assignment of experimental spectra. researchgate.netnih.gov

These computational approaches provide a theoretical framework that deepens the understanding of the experimental data gathered through the spectroscopic and crystallographic methods discussed above. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The three-dimensional structure of this compound is not static; the dihydroisoquinoline ring system exhibits conformational flexibility. Molecular modeling and dynamics simulations are crucial computational techniques used to map the potential energy surface of the molecule, identifying stable conformers, the energy barriers between them, and their relative populations.

Detailed Research Findings:

While direct molecular dynamics simulations specifically for this compound are not extensively documented in dedicated studies, the methodologies are well-established through research on closely related structures, such as 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ). researchgate.net Computational studies on THIQ, the parent amine of the N-oxide, have been performed using Density Functional Theory (DFT) and ab-initio calculations to understand its conformational landscape. researchgate.net

These analyses for THIQ show the existence of multiple low-energy conformers, primarily distinguished by the puckering of the non-aromatic ring and the axial or equatorial position of the hydrogen on the nitrogen atom. researchgate.net The two most stable conformers are typically found to be twisted, with a very small energy difference between them (on the order of 60 ± 30 cm⁻¹). researchgate.net Potential energy surface (PES) calculations reveal the minima corresponding to these stable conformers and the transition states that connect them. researchgate.net

For this compound, a similar computational approach would be employed. The presence of the N-oxide functional group, with its polar and steric characteristics, would significantly influence the conformational preferences compared to THIQ. Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule in solution, showing how it transitions between different conformational states over time and how these dynamics are influenced by the solvent environment. acs.org These simulations track the atomic positions over time, providing a vivid picture of the molecule's flexibility and the equilibrium between its various shapes. acs.orgresearchgate.net

The table below illustrates the type of data generated from a conformational analysis of the related compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), which serves as a model for the expected findings for its N-oxide derivative.

Table 1: Illustrative Conformational Analysis Data for 1,2,3,4-tetrahydroisoquinoline (THIQ) based on DFT Calculations

Conformer Description Relative Energy (kcal/mol) Key Dihedral Angle(s) Computational Method
Twisted-Axial (TA) 0.00 ~31° DFT/B3LYP
Twisted-Equatorial (TE) ~0.17 Varies with basis set DFT/B3LYP
Transition State (TS1) ~3.5 - DFT/B3LYP

This table is illustrative, based on findings for a related compound to demonstrate the output of conformational analysis. researchgate.net Data for this compound would require a specific computational study.

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry is indispensable for understanding the mechanisms of chemical reactions involving this compound. By mapping reaction pathways, researchers can identify intermediates, determine the structure of transition states, and calculate activation energies, which govern the reaction rate and selectivity.

Detailed Research Findings:

The reactivity of the isoquinoline N-oxide scaffold has been a subject of significant computational investigation, particularly in the context of metal-catalyzed C-H functionalization. rsc.org DFT studies on the related quinoline (B57606) N-oxides (QOs) reacting with Pd(II) catalysts have provided profound insights into reaction mechanisms that are directly applicable to the dihydroisoquinoline N-oxide system. rsc.orgresearchgate.net

One such study investigated how a PdCl₂ catalyst could selectively activate either the C8 or C2 position of the quinoline N-oxide ring. rsc.org The calculations revealed two competing pathways:

C8 Activation: This pathway proceeds through a σ-metallacycle intermediate, where a C-Pd(II) bond forms along with a C(8)–H–Pd(II) agostic interaction. This was found to be the kinetically favored pathway. rsc.org

C2 Activation: This alternative pathway involves an η³-QO complex, where three carbon atoms of the heterocyclic ring bind to the palladium center. This route was calculated to have a significantly higher energy barrier. rsc.org

The elucidation of the transition states for each step was critical. The transition state for the rate-determining step in the C8 activation pathway was found to be significantly lower in energy than that for the C2 pathway, explaining the experimentally observed regioselectivity. rsc.org These studies involve complex calculations that trace the entire energy profile of the reaction from reactants to products, often involving oxidation of the metal center (e.g., Pd(II) to Pd(IV)) and its subsequent regeneration. rsc.org

Furthermore, computational studies on the synthesis of isoquinoline N-oxides themselves, for instance, through the oxidative cyclization of ketoximes, suggest an ionic pathway is the primary mechanism. acs.org In reactions like 1,3-dipolar cycloadditions, where the nitrone acts as a 1,3-dipole, Conceptual DFT indices are used to predict the electronic flux between the nitrone and an electrophile, guiding the understanding of reactivity and regiochemistry. researchgate.net

The following table summarizes the key energetic findings from a DFT study on the competing reaction pathways for C-H activation of quinoline N-oxide, illustrating the power of this approach to explain and predict chemical reactivity.

Table 2: Calculated Activation Barriers for Competing Pd(II)-Catalyzed C-H Activation of Quinoline N-Oxide

Reaction Pathway Key Intermediate Type Calculated Activation Energy of TOF Determining Transition State (kcal/mol) Predicted Outcome
C8-H Activation σ-metallacycle ~17 Favored Product

Data sourced from a DFT study on quinoline N-oxides, which provides a model for the analysis of the dihydroisoquinoline N-oxide system. rsc.org


Future Research Directions and Emerging Paradigms in Isoquinoline, 3,4 Dihydro , 2 Oxide Chemistry

Exploration of Sustainable and Green Chemistry Methodologies for Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of 3,4-dihydroisoquinoline (B110456) 2-oxide and its derivatives, future research will likely pivot towards greener alternatives to traditional oxidation and cyclization reactions.

One promising avenue is the use of safer and more sustainable oxidizing agents. For instance, the use of bleach (sodium hypochlorite) in a biphasic system presents a green alternative, with the only byproduct being an aqueous solution of sodium chloride. thieme-connect.de Further research could optimize this method for a wider range of substrates and explore other environmentally friendly oxidants. Another approach involves the use of manganese(IV) oxide, which has shown high efficiency and good regioselectivity in the oxidation of hydroxylamines to nitrones. thieme-connect.de

Green Chemistry ApproachReagents/ConditionsAdvantages
Oxidation with Bleach 5% Sodium Hypochlorite, Dichloromethane/WaterInexpensive, safe, environmentally benign byproduct (NaCl solution). thieme-connect.de
Oxidation with MnO2 Manganese(IV) OxideHigh efficiency, good regioselectivity. thieme-connect.de
Multicomponent Reactions Simple starting materials, one-pot synthesisHigh atom economy, reduced waste, increased efficiency. researchgate.net

Discovery of Novel Reactivity Modes and Catalytic Transformations

Isoquinoline (B145761), 3,4-dihydro-, 2-oxide is well-known for its participation in 1,3-dipolar cycloaddition reactions. bath.ac.uk However, future research will aim to uncover and exploit novel modes of reactivity, particularly through the use of innovative catalytic systems.

Transition-metal catalysis is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have already shown promise in the functionalization of other N-oxide systems. acs.org Exploring similar transformations with 3,4-dihydroisoquinoline 2-oxide could lead to the direct arylation or alkenylation of the isoquinoline core, providing access to a diverse array of novel compounds.

Furthermore, the development of enantioselective catalytic transformations is a major goal. The use of chiral catalysts in cycloaddition reactions involving allenes has been an area of active research, and similar strategies could be applied to reactions with 3,4-dihydroisoquinoline 2-oxide to produce chiral, biologically relevant molecules. nih.gov The exploration of hybrid metal catalysts may also open new avenues for asymmetric C-C bond formation. researchgate.net

Catalytic ApproachReaction TypePotential Products
Palladium Catalysis Cross-Dehydrogenative CouplingArylated/Alkenylated Isoquinoline Derivatives. acs.org
Chiral Catalysis Asymmetric CycloadditionsEnantiomerically enriched heterocyclic compounds. nih.gov
Hybrid Metal Catalysis Asymmetric C-C Bond FormationNovel chiral isoquinoline-containing structures. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic chemistry with enabling technologies like flow chemistry and automated synthesis is revolutionizing drug discovery and materials science. Applying these platforms to the chemistry of Isoquinoline, 3,4-dihydro-, 2-oxide offers significant advantages in terms of reaction control, scalability, and the rapid generation of compound libraries.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer handling of reactive intermediates. Future work will likely involve the development of flow-based syntheses of 3,4-dihydroisoquinoline 2-oxide and its subsequent transformations, such as cycloadditions and catalytic functionalizations.

Automated synthesis platforms can be used to rapidly explore a wide range of reaction conditions and starting materials, accelerating the discovery of new reactions and the optimization of existing ones. By combining automated synthesis with high-throughput screening, researchers can efficiently identify new derivatives of this compound with desirable biological or material properties.

Bio-inspired and Biomimetic Transformations involving this compound

Nature often provides inspiration for the development of novel chemical transformations. Bio-inspired and biomimetic approaches to the synthesis and reactivity of this compound are emerging as a fascinating area of research.

One example is the use of enzymatic catalysis. Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze reactions that are not typically observed in traditional organic chemistry. dokumen.pub Exploring the potential of such enzymes to act on 3,4-dihydroisoquinoline 2-oxide could lead to highly selective and environmentally friendly synthetic methods.

Biomimetic syntheses aim to mimic the way that natural products are constructed in living organisms. For instance, a thiol-mediated acyl radical cyclization has been used to create a bio-inspired intermediate for the total synthesis of several natural products. researchgate.net Applying similar strategies to reactions involving 3,4-dihydroisoquinoline 2-oxide could provide elegant and efficient routes to complex, biologically active molecules.

Advanced Spectroscopic Probes and In-situ Monitoring Techniques for Reaction Analysis

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. The application of advanced spectroscopic techniques and in-situ monitoring will provide unprecedented insights into the reactivity of this compound.

Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for characterizing the products of reactions involving this nitrone. acs.org Future research will likely employ more advanced NMR techniques, such as 2D NMR, to elucidate complex molecular structures and stereochemistry.

Q & A

Q. What ethical considerations are paramount when designing animal studies with Isoquinoline-based compounds?

  • Methodological Answer: Adhere to ARRIVE guidelines for humane endpoints (e.g., tumor size limits). Protocols must undergo IACUC review (e.g., CU-IACUC approval #CU/I/F/54/19) to ensure compliance with the 3Rs (Replacement, Reduction, Refinement). Data transparency mandates sharing raw results via repositories like Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.